molecular formula C22H30FN5O2 B2428377 N-(tert-butyl)-4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1396869-47-8

N-(tert-butyl)-4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2428377
CAS No.: 1396869-47-8
M. Wt: 415.513
InChI Key: YLFIIMCOKSMRAI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H30FN5O2 and its molecular weight is 415.513. The purity is usually 95%.
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Properties

IUPAC Name

N-tert-butyl-4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O2/c1-22(2,3)25-21(30)28-11-9-15(10-12-28)14-24-20(29)19-13-18(26-27(19)4)16-5-7-17(23)8-6-16/h5-8,13,15H,9-12,14H2,1-4H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFIIMCOKSMRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a pyrazole moiety, and a tert-butyl group. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
  • Modulation of Cytokine Release : It affects the release of pro-inflammatory cytokines such as IL-1β, indicating potential use in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Anti-inflammatory Activity : The compound significantly inhibits IL-1β release in LPS/ATP-stimulated human macrophages, with concentration-dependent effects observed at various dosages (10 µM to 50 µM) .
Concentration (µM)IL-1β Release Inhibition (%)
1019.4 ± 0.4
5029.1 ± 4.8

Case Studies

Several studies have highlighted the efficacy of this compound in various models:

  • Animal Models of Inflammation : In rodent models, administration of the compound resulted in reduced swelling and pain associated with inflammatory conditions, supporting its potential as an anti-inflammatory agent.
  • Cancer Research : Preliminary data suggest that the compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

Safety and Toxicology

Safety assessments indicate that this compound exhibits low toxicity profiles in tested dosages. However, further studies are necessary to fully understand its long-term effects and safety in humans.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds containing pyrazole moieties exhibit promising anticancer properties. The incorporation of the 4-fluorophenyl group enhances the biological activity of N-(tert-butyl)-4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxamide, making it a candidate for further development as an anticancer agent. Studies indicate that similar pyrazole derivatives have been effective against various cancer cell lines, suggesting a potential mechanism involving the inhibition of specific oncogenic pathways .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Pyrazole derivatives have been linked to the modulation of inflammatory responses, making this compound a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features that influence its activity:

Structural FeatureInfluence on Activity
tert-butyl group Increases lipophilicity and bioavailability
Pyrazole ring Essential for anticancer and anti-inflammatory activity
4-Fluorophenyl substituent Enhances binding affinity to target proteins
Piperidine backbone Contributes to receptor selectivity

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including solvent-free reactions that yield high purity products with minimal environmental impact. Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of similar pyrazole derivatives on human cancer cell lines. Results indicated that specific modifications in the pyrazole structure significantly increased cell death rates in breast cancer cells, highlighting the importance of substituent groups in enhancing therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of pyrazole-based compounds demonstrated that they inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also exert similar effects, warranting further investigation into its therapeutic potential against inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step processes starting with the formation of the pyrazole core. A common route includes:

  • Step 1 : Condensation of 4-fluoroaniline derivatives with isocyanides to form carboximidoyl chloride intermediates .
  • Step 2 : Introduction of the tert-butyl piperidine moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylates are synthesized using NaH in anhydrous THF to facilitate deprotonation and subsequent alkylation .
  • Step 3 : Final amidation or carboxamide coupling under anhydrous conditions, often employing reagents like HATU or EDCI .

Q. Critical Intermediates :

  • 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (pyrazole core).
  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (piperidine scaffold) .

Q. Reference Data :

  • Yields for analogous reactions range from 72% to 95% under optimized conditions .

Q. How can researchers ensure purity and structural integrity during synthesis?

Methodological Approaches :

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H NMR shifts at δ 7.2–7.8 ppm for fluorophenyl protons) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for intermediates) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) is recommended for biological assays .

Advanced Research Questions

Q. What strategies optimize reaction yields for the tert-butyl piperidine carboxamide moiety?

Key Factors :

  • Reagent Selection : Use of NaH in anhydrous THF for efficient deprotonation of piperidine precursors .
  • Temperature Control : Reactions performed at 0–25°C to minimize side-product formation during amide coupling .
  • Catalysis : Pd-mediated cross-coupling for aryl-fluorine bond formation (e.g., Suzuki-Miyaura for fluorophenyl groups) .

Case Study : Substituting DMF with THF in carboxamide coupling increased yields from 65% to 87% for a related piperidine derivative .

Q. How can contradictory data on biological activity be resolved?

Methodological Framework :

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to rule out assay-specific artifacts .
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify binding modes and assess steric clashes from the tert-butyl group .
  • SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl) to isolate pharmacophoric contributions .

Example : A study on pyrazoline derivatives found that discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) arose from differences in assay pH, resolved by standardizing buffer conditions .

Q. What computational methods predict target interactions for this compound?

Approaches :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with kinase ATP-binding pockets, focusing on fluorine’s electrostatic effects .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes upon modifying the piperidine methyl group .
  • MD Simulations : Assess conformational stability of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .

Validation : Experimental IC₅₀ values correlated with computational predictions (R² = 0.89) for a series of piperidine-carboxamide analogs .

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